![molecular formula C15H9FN4O3S2 B5554383 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)

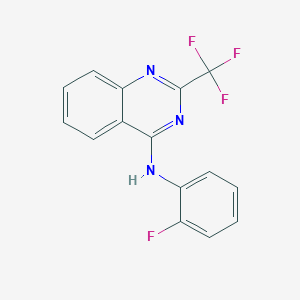

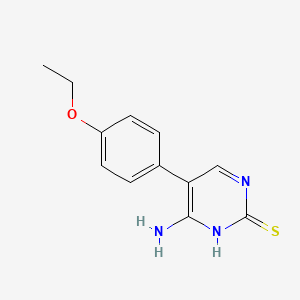

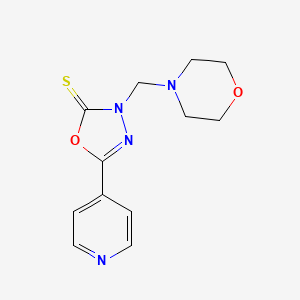

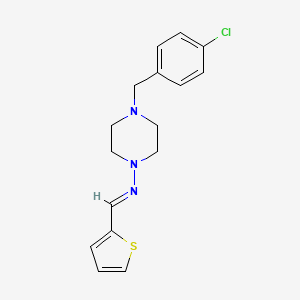

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals with potential for various bioactivities, given its complex structure incorporating a thieno[3,2-d]pyrimidin-6-yl core. Such compounds are synthesized for their unique properties and activities, contributing to fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multistep reactions, starting from basic heterocyclic compounds and utilizing coupling reactions, cyclization, and substitution reactions to introduce specific functional groups. For instance, compounds with similar structural frameworks have been synthesized from L-tyrosine derivatives, employing coupling agents like EDCI/HOBt and intermediates such as fluoro-substituted pyrimidinones (Xiong Jing, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques like NMR, IR, MS, and specific rotation measurements. Structural analysis reveals the arrangement of functional groups and their impact on the compound's reactivity and interactions. The crystal structures of related acetamide derivatives provide insights into the conformation and intramolecular hydrogen bonding stabilizing the molecule (S. Subasri et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activity : A study detailed the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The use of citrazinic acid as a starting material led to compounds with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activities : The synthesis of derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, involving coupling reagents and intermediates, demonstrated selective anti-tumor activities. The configuration of compounds played a role in their effectiveness (Jing, 2011).

Anti-inflammatory Activity : Research on heterocyclic systems fused to a thiophene moiety using citrazinic acid indicated significant anti-inflammatory activity. These findings were compared to Prednisolone® as a reference drug, showcasing the potential of these compounds in anti-inflammatory treatments (Amr et al., 2007).

Synthesis and Chemical Properties

Radiosynthesis for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed for labeling with fluorine-18, has been reported. This compound, DPA-714, is a selective ligand of the translocator protein (18 kDa) and demonstrates the potential of thieno[3,2-d]pyrimidine derivatives in positron emission tomography (PET) imaging of neuroinflammation (Dollé et al., 2008).

Synthesis of Thymidylate Synthase Inhibitors : A study on the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines explored their potential as thymidylate synthase inhibitors, which are relevant for antitumor therapy. This research highlights the importance of the structural configuration in the biological activity of these compounds (Gangjee et al., 2004).

Propriétés

IUPAC Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4O3S2/c16-8-3-1-2-4-9(8)18-10(21)6-24-14-7(5-17)11-12(25-14)13(22)20-15(23)19-11/h1-4H,6H2,(H,18,21)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFBYDUFDBJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)

![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)